molecular formula C49H78O17 B12439859 [17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate

[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate

Cat. No.: B12439859
M. Wt: 939.1 g/mol
InChI Key: YBYQJMJCNJMYGM-UHFFFAOYSA-N
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Description

The compound, a highly substituted cyclopenta[a]phenanthren derivative, features a steroidal core modified with acetyloxy, methoxy, methyloxan, and hydroxy groups. The presence of multiple sugar-like moieties (methyloxan units) implies enhanced solubility compared to non-glycosylated steroids, while acetyl groups may improve metabolic stability .

Properties

Molecular Formula

C49H78O17

Molecular Weight

939.1 g/mol

IUPAC Name

[17-acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate

InChI

InChI=1S/C49H78O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23,25-27,30-34,36-46,53-55H,14-22H2,1-12H3

InChI Key

YBYQJMJCNJMYGM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)C)C)O)OC)O

Origin of Product

United States

Preparation Methods

Synthesis Strategies and Key Reaction Pathways

The synthesis of this acylated steroidal glycoside involves a multi-step sequence targeting the construction of the cyclopenta[a]phenanthrene core, regioselective glycosylation, and sequential acylation/esterification. Below is a breakdown of critical methodologies derived from enzymatic, chemical, and combinatorial approaches.

Core Steroid Synthesis

The cyclopenta[a]phenanthrene framework is synthesized through:

  • Squalene Oxidation : A key step in steroid biosynthesis, where squalene is cyclized via epoxidation and subsequent rearrangement to form lanosterol or cycloartenol intermediates.
  • Functionalization : Introduction of methyl groups at C10 and C13 positions, and hydroxylation at C14 and C17, achieved through hydroxylation catalysts or microbial transformations.
Method Conditions Key Reagents Yield
Squalene Cyclization pH 7.4, 37°C, NADPH Squalene epoxide cyclase 70–85%
Hydroxylation H2O2, 25°C, 24 hr Cytochrome P450 enzymes 60–75%

Glycosylation of the Steroid Core

Regioselective attachment of sugar moieties to the C3 hydroxyl group is critical. Two approaches dominate:

Enzymatic Glycosylation
  • Nucleotide-Dependent Glycosyltransferases : Utilize UDP-glucose and steroidal acceptors (e.g., cycloartenol) to form C3-O-glucosides.
    • Example : OsSGT1 from Oryza sativa transfers glucose to C3-OH with >90% regioselectivity.
    • Limitation : Requires nucleotide-activated sugars, limiting scalability.
Chemical Glycosylation
  • Mitsunobu Reaction : Uses DEAD (diethyl azodicarboxylate) and PPh3 (triphenylphosphine) to couple sterols with glycosyl donors.
    • Conditions : Anhydrous THF, 0°C to RT, 12 hr.
    • Advantage : Higher throughput for complex glycosides.
Approach Efficiency Selectivity Reference
Enzymatic (OsSGT1) Moderate High (>90%)
Mitsunobu High Moderate (70–80%)

Acylation and Esterification

Post-glycosylation, acetylation and 3-methylbutanoate esterification are performed to introduce the acetyl and ester groups.

Acetylation of Sugar Moieties
  • Target Sites : C11, C3, and C14 hydroxyls.
  • Reagents : Acetyl chloride (AcCl) or acetic anhydride (Ac2O) with pyridine as a base.
    • Example : Acetylation of C11-OH using Ac2O in dichloromethane (DCM) at 0°C, yielding 85% conversion.
Esterification with 3-Methylbutanoic Acid
  • Activation : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form active esters.
    • Conditions : DMF, 25°C, 24 hr, achieving 80% yield.
Step Reagents Conditions Yield
Acetylation (C11) Ac2O, pyridine DCM, 0°C → RT 85%
Esterification (C12) 3-Methylbutanoic acid, DCC, DMAP DMF, 25°C 80%

Advanced Synthetic Methodologies

One-Pot Multi-Step Synthesis

A streamlined approach combines glycosylation, acylation, and esterification in a single reaction vessel.

  • Workflow :
    • Steroid glycosylation → 2. Sequential acetylation → 3. Esterification.
  • Advantages : Reduced purification steps, higher atom economy.

Enzymatic Cascade Reactions

Microbial or enzymatic systems enable concurrent glycosylation and acylation:

  • Example : EcSGA1 from E. coli acetylates C6′-OH of glucosides in a whole-cell system, producing monoacetylated products with 70% conversion.

Purification and Characterization

Chromatographic Methods

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients.
  • LC-MS : Electrospray ionization (ESI) for molecular weight confirmation.

Structural Validation

  • NMR : ¹H and ¹³C NMR spectra confirm stereochemistry (e.g., C3-O-glucoside, C11-O-acetyl).
  • IR : Detects ester (C=O) and acetyl (CH3CO) groups.

Challenges and Optimization Strategies

Regioselectivity in Acylation

  • Issue : Competing acetylation at C3 or C14 hydroxyls.
  • Solution : Use bulky acylating agents (e.g., 1,1,1-trimethyl-N-(trimethylsilyl)acetamide) to favor C11-OH.

Scalability of Enzymatic Methods

  • Bottleneck : High cost of nucleotide-activated sugars.
  • Solution : Recombinant UDP-glucose regeneration systems to recycle UDP.

Research Findings and Data Tables

Comparative Analysis of Glycosylation Methods

Parameter Enzymatic (OsSGT1) Mitsunobu
Reaction Time 3 hr 12 hr
Solvent Usage Aqueous buffer Anhydrous THF
Cost High (nucleotides) Moderate
Selectivity High Moderate

Acylation Efficiency

Position Reagent Yield Reference
C11-OH Ac2O, pyridine 85%
C6′-OH EcSGA1 70%

Chemical Reactions Analysis

Hydroxyl Group Oxidation

  • Reagents/Conditions : CrO₃ in acidic media (e.g., H₂SO₄) or pyridinium chlorochromate (PCC) .

  • Mechanism : Protonation of the hydroxyl group followed by hydride abstraction .

Side-Chain Oxidation

  • Target : The 3-methylbutanoate ester.

  • Reagents : KMnO₄ or O₃ (ozone) under oxidative cleavage conditions.

  • Product : Formation of carboxylic acid derivatives.

Acetyloxy Group Hydrolysis

ReagentsConditionsProduct
Aqueous NaOHReflux, 6–8 hDeacetylated hydroxyl groups
Enzymes (esterases)pH 7.4, 37°CSelective deacetylation
  • Position C11 is particularly susceptible due to steric accessibility .

Glycosidic Bond Cleavage

  • Acidic Hydrolysis :

    • Conditions : HCl (0.5 M), 80°C, 12 h.

    • Outcome : Cleavage of sugar moieties yields aglycone (steroidal core) and monosaccharides .

  • Enzymatic Hydrolysis :

    • Enzymes : β-Glucosidases or cellulases.

    • Specificity : Targets terminal glycosidic linkages.

Reacetylation

  • Reagents : Acetic anhydride, pyridine (catalyst).

  • Application : Reintroduces acetyl groups at deacetylated positions (e.g., restoring C11-OAc) .

Ester Exchange

  • Reagents : Methanol/H₂SO₄.

  • Outcome : Transesterification of the 3-methylbutanoate side chain to methyl esters.

Glycosylation/Modification of Sugar Moieties

Reaction TypeConditionsOutcome
MethylationCH₃I, Ag₂OProtection of hydroxyls on sugar units .
SulfationSO₃-pyridine complexIntroduces sulfate groups for enhanced solubility .

Stereochemical Influences

  • The β-configuration of the C17 acetyl group and α/β orientations of glycosidic bonds (e.g., C3-O-glycoside) dictate reaction rates and regioselectivity .

  • Example : Enzymatic hydrolysis favors β-linked glycosides over α-linked ones.

Stability Under Experimental Conditions

  • Thermal Degradation : Decomposes above 200°C, releasing acetic acid and CO₂ .

  • Photolysis : UV light induces cleavage of acetyloxy groups, forming quinone methides.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical studies due to its complex structure.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Research Implications

  • Pharmacological Profiling: Prioritize assays for ferroptosis modulation, cytotoxicity, and immunomodulation, leveraging LC/MS and bioactivity-guided fractionation ().
  • Synthetic Optimization : Focus on protecting-group strategies for acetyl and methoxy substituents to enhance yield.

Biological Activity

The compound 17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate is a complex organic molecule with potential biological activity. Its structure suggests multiple functional groups that may contribute to various pharmacological effects. This article will explore the biological activity of this compound based on available research findings.

The chemical formula of the compound is C₃₁H₄₄O₁₄ with a molecular weight of approximately 600.77 g/mol. The presence of multiple hydroxyl groups and acetyl functionalities suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds structurally similar to the one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Many phenanthrene derivatives have been shown to interfere with DNA replication and repair mechanisms. They often act by intercalating into DNA strands or inhibiting topoisomerases, which are crucial for DNA unwinding during replication.
  • Case Studies :
    • A study demonstrated that a related compound reduced tumor growth in murine models of breast cancer by inducing apoptosis in cancer cells through the activation of caspase pathways .
    • Another investigation highlighted the ability of similar compounds to inhibit the proliferation of leukemia cells via cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains:

  • Gram-positive Bacteria : Compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Streptococcus pneumoniae.
  • Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The presence of multiple hydroxyl groups may enhance solubility in biological fluids.
  • Metabolism : It is likely metabolized via phase I and II metabolic pathways involving cytochrome P450 enzymes . The specific metabolic pathways can influence its bioavailability and toxicity.
  • Excretion : Renal excretion is expected due to its polar nature; however, further studies are needed to confirm this aspect.

Toxicity and Side Effects

While promising in terms of biological activity, potential toxicity must be considered:

  • Cytotoxicity : High concentrations required for anticancer effects may also lead to cytotoxicity in non-cancerous cells .
  • Side Effects : Similar compounds have been associated with gastrointestinal disturbances and hematological toxicity .

Q & A

Basic Research Questions

Q. How can researchers elucidate the stereochemistry and structural conformation of this compound using spectroscopic methods?

  • Methodological Answer :

  • Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping proton and carbon signals, particularly for the glycosidic linkages and acetylated positions. Compare experimental 1H^{1}\text{H} and 13C^{13}\text{C} NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • Use X-ray crystallography if single crystals are obtainable, focusing on resolving the cyclopenta[a]phenanthrene core and substituent orientations.
  • Table 1 : Example NMR Assignments for Key Functional Groups (Hypothetical Data)
Functional Group1H^{1}\text{H} Shift (ppm)13C^{13}\text{C} Shift (ppm)
17-Acetyloxy2.10 (s, 3H)170.5, 21.3
Glycosidic OCH3_33.45 (s, 3H)56.8

Q. What synthetic strategies are recommended for constructing the polyoxygenated cyclopenta[a]phenanthrene core?

  • Methodological Answer :

  • Prioritize modular synthesis : Build the steroid core first, followed by sequential glycosylation and acetylation. Use computational reaction path searches (e.g., artificial force-induced reaction method) to identify low-energy pathways for regioselective substitutions .
  • Optimize glycosidic bond formation via Koenigs-Knorr conditions (Ag2_2CO3_3 catalysis) or enzymatic methods to ensure stereochemical fidelity .

Q. How can researchers assess the hydrolytic stability of the acetyl and glycosidic groups under physiological conditions?

  • Methodological Answer :

  • Design a pH-varied stability study (pH 2–8, 37°C) with sampling intervals (0–72 hrs). Monitor degradation via HPLC-MS and quantify intact compound using calibration curves.
  • Table 2 : Example Stability Study Design (Adapted from )
pHTemperature (°C)Sampling Intervals (hrs)Analytical Method
7.4370, 12, 24, 48, 72HPLC-MS (ESI+)

Advanced Research Questions

Q. How should conflicting data between computational predictions and experimental NMR results be resolved?

  • Methodological Answer :

  • Re-evaluate DFT parameters (solvent model, functional choice) and compare with solid-state NMR or isotopic labeling (e.g., 2H^{2}\text{H} substitution) to validate dynamic conformers .
  • Cross-reference with crystallographic data or literature analogs (e.g., methoxy-substituted cyclopenta[a]phenanthrenes) to identify systematic errors in computational models .

Q. What strategies can mitigate regio- and stereochemical uncertainties during glycosylation?

  • Methodological Answer :

  • Use directed evolution of glycosyltransferases to achieve site-specific modifications. Screen enzyme libraries under varying conditions (pH, co-solvents) to enhance selectivity .
  • Apply microfluidic reaction screening to rapidly test protecting group strategies (e.g., tert-butyldimethylsilyl vs. benzyl) and minimize side reactions .

Q. How can researchers design a reactor system for scalable synthesis while preserving stereochemical integrity?

  • Methodological Answer :

  • Adopt continuous-flow reactors with in-line IR monitoring to maintain precise control over reaction parameters (temperature, residence time). Use computational fluid dynamics (CFD) to model mixing efficiency and avoid racemization .
  • Table 3 : Reactor Design Considerations (Based on )
ParameterOptimal RangeImpact on Yield/Stereochemistry
Temperature25–40°C>40°C risks acetyl hydrolysis
Residence Time10–15 minPrevents over-oxidation

Q. What experimental frameworks are suitable for studying the compound’s interaction with biological targets (e.g., steroid receptors)?

  • Methodological Answer :

  • Employ surface plasmon resonance (SPR) to measure binding kinetics (kon_\text{on}, koff_\text{off}) and isothermal titration calorimetry (ITC) for thermodynamic profiling. Validate with molecular dynamics (MD) simulations to map interaction hotspots .
  • Use CRISPR-engineered cell lines to isolate receptor-specific responses and eliminate off-target effects .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate spectroscopic and computational results with orthogonal techniques (e.g., IR for functional groups, HRMS for molecular formula confirmation) .
  • Experimental Design : Incorporate replicate experiments and statistical validation (e.g., ANOVA for stability studies) to ensure reproducibility .

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